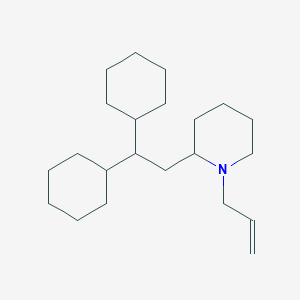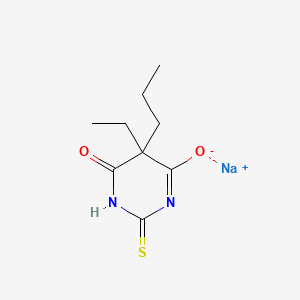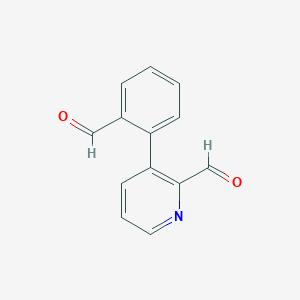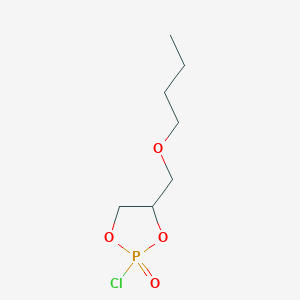
2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one is an organophosphorus compound characterized by the presence of a trichloromethyl group and a dioxaphosphepan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one typically involves the reaction of trichloromethyl-containing precursors with phosphorus-containing reagents. One common method includes the reaction of trichloromethyl ketones with phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to less chlorinated derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce less chlorinated phosphoranes.
Applications De Recherche Scientifique
2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one involves the interaction of its trichloromethyl and phosphorus-containing groups with molecular targets. These interactions can lead to the formation of reactive intermediates that participate in various chemical transformations. The compound’s effects are mediated through pathways involving nucleophilic attack, radical formation, and coordination with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloromethyl-containing Compounds: Examples include trichloromethane (chloroform) and trichloroacetic acid.
Phosphorus-containing Compounds: Examples include phosphorus oxychloride and phosphoric acid derivatives.
Uniqueness
2-(Trichloromethyl)-1,3,2lambda~5~-dioxaphosphepan-2-one is unique due to the combination of trichloromethyl and dioxaphosphepan moieties in its structure
Propriétés
Numéro CAS |
66567-84-8 |
|---|---|
Formule moléculaire |
C5H8Cl3O3P |
Poids moléculaire |
253.44 g/mol |
Nom IUPAC |
2-(trichloromethyl)-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C5H8Cl3O3P/c6-5(7,8)12(9)10-3-1-2-4-11-12/h1-4H2 |
Clé InChI |
XIMPACAFARNNBL-UHFFFAOYSA-N |
SMILES canonique |
C1CCOP(=O)(OC1)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)

![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)







![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)



